2-{5-bromo-3-[(E)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide
Description
2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C24H24BrN3O2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[5-bromo-3-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]indol-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C24H24BrN3O2/c1-4-27(5-2)23(29)15-28-14-16(19-13-17(25)10-11-22(19)28)12-20-18-8-6-7-9-21(18)26(3)24(20)30/h6-14H,4-5,15H2,1-3H3/b20-12+ |
InChI Key |
PHLNYRYTSXNSLW-UDWIEESQSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN1C=C(C2=C1C=CC(=C2)Br)/C=C/3\C4=CC=CC=C4N(C3=O)C |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=C3C4=CC=CC=C4N(C3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE involves multiple steps. The Fischer indole synthesis is a common method used for the preparation of indole derivatives . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds to 2-(5-BROMO-3-{[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)-N,N-DIETHYLACETAMIDE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
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